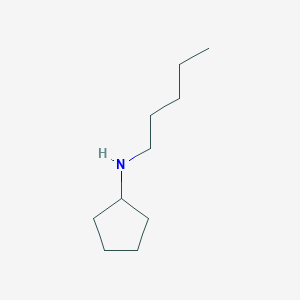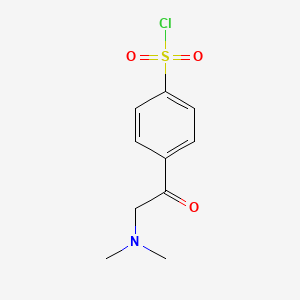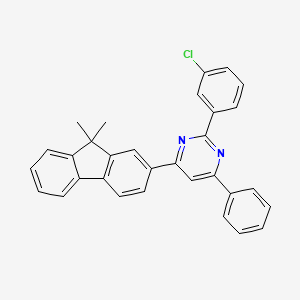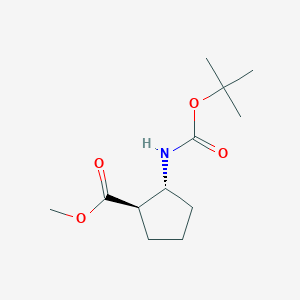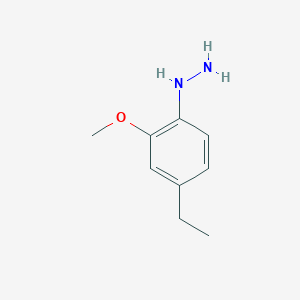
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction can be performed under microwave-assisted conditions, which enhances the regioselectivity and yield of the product. The reaction typically involves the use of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in the presence of sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and environmentally friendly solvents suggests potential scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s antibacterial properties are linked to its interference with bacterial cell wall synthesis and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine-3-boronic acid: This compound shares the chloropyridine moiety but differs in its boronic acid functional group.
3-(2-Chloropyridin-3-yl)-5-((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles: These compounds are structurally similar but have additional substituents on the isoxazole ring.
Uniqueness
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is unique due to its specific combination of a chloropyridine and an isoxazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
3-(2-chloropyridin-3-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(2-1-4-10-8)7-3-5-12-11-7/h1-2,4H,3,5H2 |
Clé InChI |
KIQDJQZVFVWJPH-UHFFFAOYSA-N |
SMILES canonique |
C1CON=C1C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


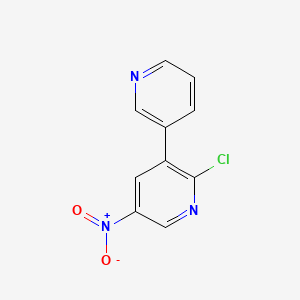
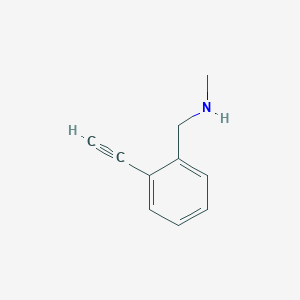
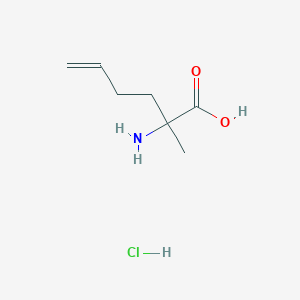
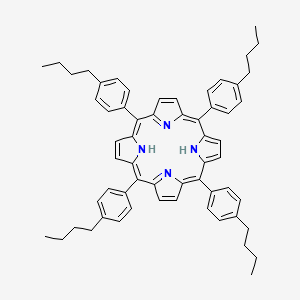

![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
